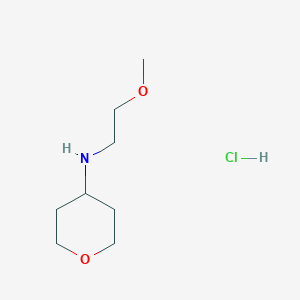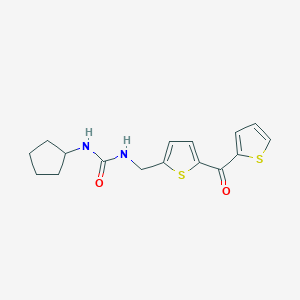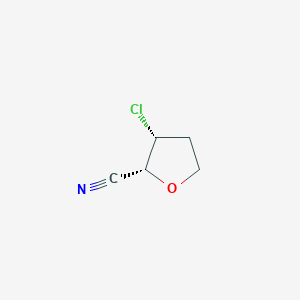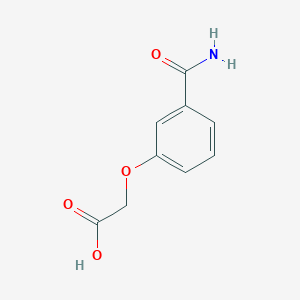![molecular formula C7H11N3O2 B2424219 (7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-ol CAS No. 2445750-44-5](/img/structure/B2424219.png)
(7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7S,8R)-7-Azido-5-oxaspiro[34]octan-8-ol is a spirocyclic compound characterized by the presence of an azido group and an oxaspiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-ol typically involves the formation of the spirocyclic structure followed by the introduction of the azido group. One common synthetic route includes the cyclization of a suitable precursor to form the spirocyclic core, followed by azidation using sodium azide under appropriate conditions. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide to facilitate the azidation process.
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
(7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of the azido group can yield amine derivatives.
Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted spirocyclic compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
(7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drug candidates.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-ol involves its interaction with specific molecular targets and pathways. The azido group can undergo click chemistry reactions, enabling the compound to form stable triazole linkages with alkyne-containing molecules. This property is particularly useful in bioorthogonal chemistry, where the compound can be used to label biomolecules without interfering with native biological processes.
Comparison with Similar Compounds
Similar Compounds
(7S,8R)-7-Azido-5-oxaspiro[3.4]octane: Lacks the hydroxyl group present in (7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-ol.
(7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-one: Contains a ketone group instead of a hydroxyl group.
(7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-amine: Features an amine group in place of the hydroxyl group.
Uniqueness
This compound is unique due to the presence of both an azido group and a hydroxyl group within a spirocyclic framework. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields of research.
Properties
IUPAC Name |
(7S,8R)-7-azido-5-oxaspiro[3.4]octan-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c8-10-9-5-4-12-7(6(5)11)2-1-3-7/h5-6,11H,1-4H2/t5-,6+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMGWYIPTBGYOD-NTSWFWBYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(C(CO2)N=[N+]=[N-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)[C@@H]([C@H](CO2)N=[N+]=[N-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2424140.png)

![Sodium 6-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2424144.png)

![3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B2424146.png)

![3-[(3-methoxyphenyl)methyl]-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2424150.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2424153.png)
![methyl 3-[5-(cyclohexylcarbamoyl)pentyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2424154.png)
![2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-fluorophenyl)acetamide](/img/structure/B2424155.png)
![2-(4-{[2,2-Bis(furan-2-yl)ethyl]sulfamoyl}phenoxy)acetamide](/img/structure/B2424156.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-methoxybenzamide](/img/structure/B2424158.png)
![2-(Cyclopropylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2424159.png)
